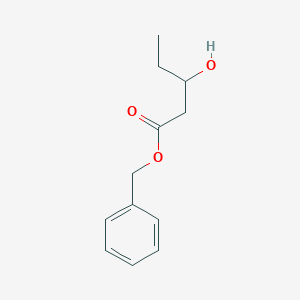
Benzyl 3-hydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-hydroxypentanoate is a chemical compound with the CAS Number: 2138559-81-4 . It has a molecular weight of 208.26 . It is in liquid form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 . This compound contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 208.26 . The compound’s Inchi Code is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 .
科学的研究の応用
Pharmacological Applications
Neuroprotection and Cerebral Blood Flow Enhancement A study investigated the effects of 2-(1-Hydroxypentyl)-benzoate (a derivative similar to Benzyl 3-hydroxypentanoate) on infarct volume, neurological function, and cerebral blood flow (CBF) in a rat model of transient focal cerebral ischemia. The compound significantly reduced infarct volume and improved neurological outcomes, potentially due to increased CBF and conversion into an active metabolite responsible for neuroprotection. This suggests potential applications in treating ischemic stroke (Zhang et al., 2006).
Biochemical Applications
Enzyme-Catalyzed Resolution The resolution of methyl (±)-3-hydroxypentanoate catalyzed by Candida antarctica lipase B, using benzyl amine as a nucleophile, demonstrates the enzyme's high selectivity. This process highlights the significance of enzyme-catalyzed resolutions in producing enantiomerically pure compounds, relevant for synthesizing pharmaceuticals and fine chemicals (García-Urdiales et al., 2009).
Polyhydroxyalkanoates (PHA) in Tissue Engineering Research into Polyhydroxyalkanoates (PHA), particularly poly 3-hydroxybutyrate (PHB) and its copolymers, reveals their utility in developing medical devices and tissue engineering applications. PHAs, due to their biodegradability and thermoprocessability, are used in sutures, cardiovascular patches, and other devices, indicating the potential of this compound derivatives in similar biomedical applications (Chen & Wu, 2005).
Materials Science Applications
Polymer Synthesis and Modification The synthesis of monodisperse linear and cyclic oligomers of (R)-3-hydroxybutanoic acid, involving benzyl ester protection, showcases advanced methods in polymer chemistry. Such techniques could be applied to modify or synthesize polymers with specific properties, including those incorporating this compound or similar esters for biomedical or industrial applications (Lengweiler et al., 1996).
Safety and Hazards
Benzyl 3-hydroxypentanoate has several safety warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
While specific future directions for Benzyl 3-hydroxypentanoate are not available, there is ongoing research into the oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant . This is a hot topic in organic synthesis and industrial chemistry, and could potentially involve compounds like this compound.
作用機序
Mode of Action
The exact mode of action of Benzyl 3-hydroxypentanoate is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that similar compounds, such as benzyl benzoate, exert toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
Related compounds like ®-3-hydroxyalkanoate polymers and copolymers are known to be produced by microorganisms and can be derived from various carbon substrates .
Result of Action
Related compounds have been shown to exhibit cytotoxic and genotoxic potential .
特性
IUPAC Name |
benzyl 3-hydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUWJOVYCAKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B2878891.png)
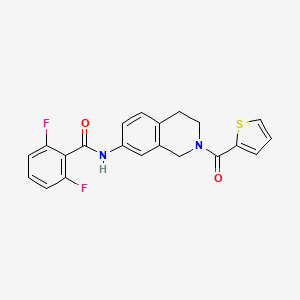
![2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2878893.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)
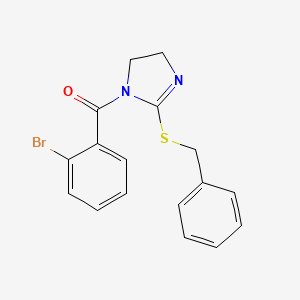
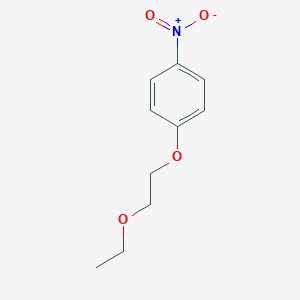
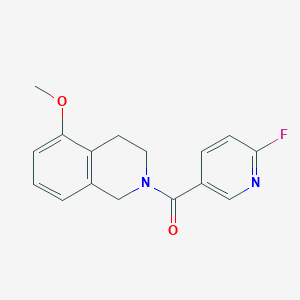
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
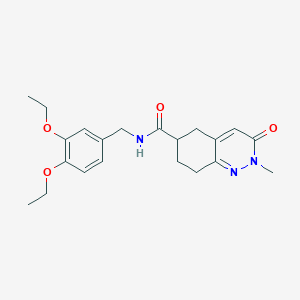
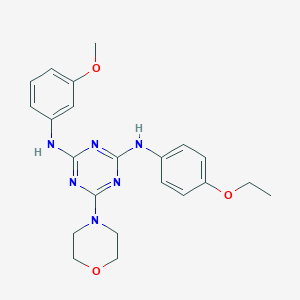
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)
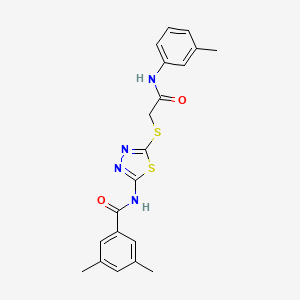
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)
